![molecular formula C16H26O2S2 B14232041 (3S)-1-[(S)-Benzenesulfinyl]-2-(butylsulfanyl)hexan-3-ol CAS No. 649748-83-4](/img/structure/B14232041.png)
(3S)-1-[(S)-Benzenesulfinyl]-2-(butylsulfanyl)hexan-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S)-1-[(S)-Benzenesulfinyl]-2-(butylsulfanyl)hexan-3-ol is an organic compound characterized by its unique structural features, which include a benzenesulfinyl group, a butylsulfanyl group, and a hexanol backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-1-[(S)-Benzenesulfinyl]-2-(butylsulfanyl)hexan-3-ol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzenesulfinyl Group: This step involves the oxidation of a thioether to a sulfoxide using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid.
Introduction of the Butylsulfanyl Group: This can be achieved through a nucleophilic substitution reaction where a butylthiol reacts with an appropriate electrophile.
Construction of the Hexanol Backbone: This step involves the formation of the hexanol chain, which can be synthesized through various methods such as Grignard reactions or aldol condensations.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and cost-effectiveness, often employing continuous flow reactors and automated systems to ensure consistency and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
(3S)-1-[(S)-Benzenesulfinyl]-2-(butylsulfanyl)hexan-3-ol can undergo various chemical reactions, including:
Oxidation: The sulfoxide group can be further oxidized to a sulfone using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The sulfoxide group can be reduced back to a thioether using reducing agents such as lithium aluminum hydride.
Substitution: The butylsulfanyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, tosylates, mesylates.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of thioether derivatives.
Substitution: Formation of various substituted hexanol derivatives.
Wissenschaftliche Forschungsanwendungen
(3S)-1-[(S)-Benzenesulfinyl]-2-(butylsulfanyl)hexan-3-ol has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of (3S)-1-[(S)-Benzenesulfinyl]-2-(butylsulfanyl)hexan-3-ol involves its interaction with specific molecular targets. The benzenesulfinyl group can interact with enzymes and proteins, potentially inhibiting their activity. The butylsulfanyl group may enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets. The hexanol backbone provides structural stability and may participate in hydrogen bonding with biological molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (3S)-1-[(S)-Benzenesulfinyl]-2-(methylsulfanyl)hexan-3-ol
- (3S)-1-[(S)-Benzenesulfinyl]-2-(ethylsulfanyl)hexan-3-ol
- (3S)-1-[(S)-Benzenesulfinyl]-2-(propylsulfanyl)hexan-3-ol
Uniqueness
(3S)-1-[(S)-Benzenesulfinyl]-2-(butylsulfanyl)hexan-3-ol is unique due to the presence of the butylsulfanyl group, which imparts distinct chemical and physical properties compared to its methyl, ethyl, and propyl analogs
Eigenschaften
CAS-Nummer |
649748-83-4 |
|---|---|
Molekularformel |
C16H26O2S2 |
Molekulargewicht |
314.5 g/mol |
IUPAC-Name |
(3S)-2-butylsulfanyl-1-[(S)-phenylsulfinyl]hexan-3-ol |
InChI |
InChI=1S/C16H26O2S2/c1-3-5-12-19-16(15(17)9-4-2)13-20(18)14-10-7-6-8-11-14/h6-8,10-11,15-17H,3-5,9,12-13H2,1-2H3/t15-,16?,20-/m0/s1 |
InChI-Schlüssel |
BIWXUKGIXZAVJR-HWYGMYFGSA-N |
Isomerische SMILES |
CCCCSC(C[S@](=O)C1=CC=CC=C1)[C@H](CCC)O |
Kanonische SMILES |
CCCCSC(CS(=O)C1=CC=CC=C1)C(CCC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Chloro-4-[5'-(ethylsulfanyl)[2,2'-bithiophen]-5-yl]pyrimidine](/img/structure/B14231965.png)
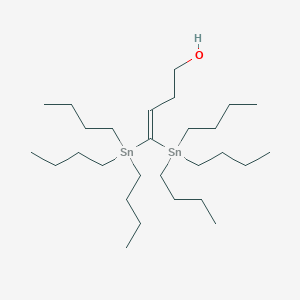
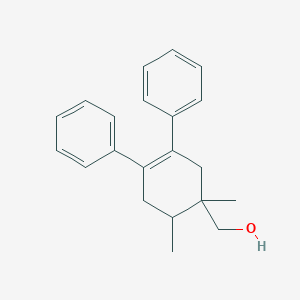
![5-phenyl-3-ethyl-1H-pyrazolo[4,3-c]isoquinoline](/img/structure/B14231982.png)
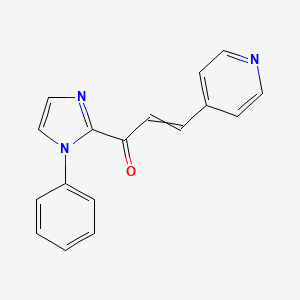

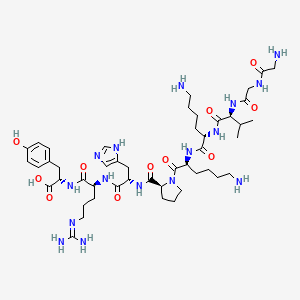
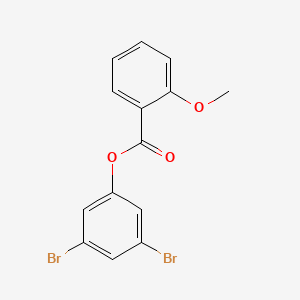
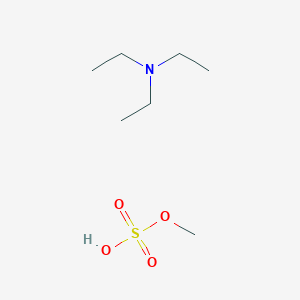
![3-Pyridinol, 5-(7-azabicyclo[2.2.1]hept-2-en-2-ylmethyl)-](/img/structure/B14232021.png)
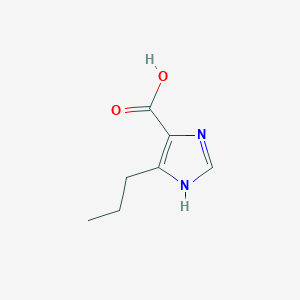
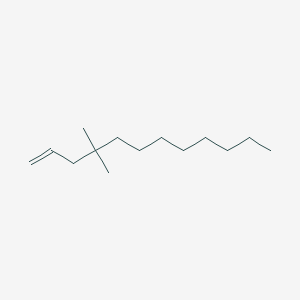

![N-[1-(3,5-Dimethylbenzoyl)cyclohexyl]-2-ethyl-3-methoxybenzamide](/img/structure/B14232071.png)
